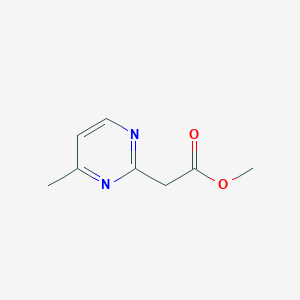

Methyl 2-(4-methylpyrimidin-2-yl)acetate

Description

Properties

CAS No. |

66621-75-8 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

methyl 2-(4-methylpyrimidin-2-yl)acetate |

InChI |

InChI=1S/C8H10N2O2/c1-6-3-4-9-7(10-6)5-8(11)12-2/h3-4H,5H2,1-2H3 |

InChI Key |

HDGASKZYPAQNTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves nucleophilic substitution or esterification reactions starting from 4-methylpyrimidine derivatives.

- Starting Materials: 4-methylpyrimidine and methyl bromoacetate.

- Reaction Type: Nucleophilic substitution.

- Base: Potassium carbonate (K₂CO₃) or similar bases to deprotonate the pyrimidine nitrogen.

- Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF).

- Temperature: Elevated temperatures (typically reflux conditions) to facilitate the substitution.

- Mechanism: The nucleophilic nitrogen of the 4-methylpyrimidine attacks the electrophilic carbon of methyl bromoacetate, leading to the formation of the ester linkage at the 2-position of the pyrimidine ring.

This method yields this compound with moderate to high purity after workup and purification, typically by column chromatography or recrystallization.

Esterification of 4-methylpyrimidine-2-acetic Acid

An alternative method involves direct esterification of 4-methylpyrimidine-2-acetic acid with methanol:

- Catalyst: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux under anhydrous conditions to drive the equilibrium toward ester formation.

- Purification: Removal of excess methanol and acid, followed by recrystallization.

This method is classical and widely used for synthesizing methyl esters of pyrimidine acetic acids.

Industrial Scale Production

On an industrial scale, the synthesis is optimized for efficiency and sustainability:

- Continuous Flow Reactors: Continuous feeding of reactants and removal of products improve reaction control, yield, and safety.

- Green Chemistry Approaches: Use of environmentally benign solvents (e.g., ethanol or water-organic solvent mixtures) and catalysts to minimize waste and hazards.

- Purification: Advanced chromatographic techniques or crystallization under controlled conditions to ensure high purity.

Chemical Reactions and Analysis

This compound is chemically versatile and can undergo various transformations:

| Reaction Type | Common Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) | Corresponding carboxylic acids |

| Reduction | Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) | Alcohols or reduced derivatives |

| Nucleophilic Substitution | Amines, thiols, halides under basic/acidic conditions | Substituted derivatives replacing ester group |

These transformations allow further derivatization for pharmaceutical or agrochemical applications.

Comparative Analysis with Related Compounds

| Feature | This compound | Related Compounds (e.g., Ethyl 2-(4-chloropyrimidin-5-yl)acetate) |

|---|---|---|

| Ester Alkyl Group | Methyl (faster hydrolysis) | Ethyl (slower hydrolysis) |

| Substituent Effects | Electron-donating methyl group increases ring basicity and solubility | Electron-withdrawing groups enhance electrophilicity |

| Position of Substitution | 2-position on pyrimidine ring | May vary (e.g., 5-position) affecting sterics and electronic effects |

| Stability | Moderate, requires low temperature storage | Varies depending on substituents |

The methyl ester group in this compound hydrolyzes faster than longer alkyl esters, influencing its stability and biological availability.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic substitution | 4-methylpyrimidine + methyl bromoacetate | Base (K₂CO₃), acetone, reflux | High yield, straightforward | Requires alkyl halide, possible side reactions |

| Acid-catalyzed esterification | 4-methylpyrimidine-2-acetic acid + methanol | Acid catalyst, reflux | Simple, classical method | Equilibrium reaction, requires removal of water |

| Continuous flow synthesis (industrial) | Same as above | Continuous feeding, optimized temp | Scalable, efficient, greener | Requires specialized equipment |

Research Perspectives and Notes

- The preparation methods are well-established in the literature, with variations depending on scale and desired purity.

- Optimization of reaction conditions, such as solvent choice and temperature, can significantly impact yield and product quality.

- The compound serves as a key intermediate in synthesizing biologically active pyrimidine derivatives.

- Stability considerations are important due to the relatively fast hydrolysis of methyl esters, necessitating appropriate storage conditions.

- Future research may focus on greener synthesis routes and catalytic systems to improve sustainability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-methylpyrimidin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(4-methylpyrimidin-2-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylpyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent groups on the pyrimidine ring, ester alkyl chains, or additional functional groups. These variations influence physicochemical properties, stability, and bioactivity.

Physicochemical and Reactivity Differences

- Ester Alkyl Chain : Methyl esters (e.g., target compound) hydrolyze faster than ethyl esters (e.g., Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate) under physiological conditions, impacting drug bioavailability .

- Substituent Effects: Electron-Withdrawing Groups (Cl, SMe): Enhance electrophilicity of the pyrimidine ring, favoring nucleophilic substitution reactions (e.g., agrochemical intermediates in ). Electron-Donating Groups (Me, NH₂): Increase ring basicity and solubility in polar solvents. The amino group in Methyl 2-amino-2-(4-methylpyrimidin-5-yl)acetate enables hydrogen bonding, improving target binding in drug-receptor interactions .

- Positional Isomerism : Substitution at the 2-position (target compound) vs. 5-position (e.g., ) alters steric hindrance and electronic distribution, affecting binding affinity in biological systems.

Key Research Findings

- Synthetic Routes: The target compound is synthesized via nucleophilic substitution or esterification of 4-methylpyrimidine precursors, similar to methods for Ethyl 2-(3-cyanopyridin-2-yl)acetate () .

- Stability Studies : Methyl esters generally exhibit shorter shelf lives than ethyl analogs due to faster hydrolysis, necessitating storage at low temperatures (analogous to guidelines in ) .

- SAR Insights : Structure-activity relationship (SAR) studies () highlight that 4-methyl substitution on pyrimidine optimizes metabolic stability, while chloro groups enhance target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.